Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound with the molecular formula C₁₃H₂₂O₃ and a molecular weight of 226.31 g/mol . This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate typically involves the reaction of bicyclo[3.1.1]heptane derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 5-carboxybicyclo[3.1.1]heptane-1-carboxylate.
Reduction: 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-methanol.
Substitution: Various substituted bicyclo[3.1.1]heptane derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a scaffold in drug design due to its rigid bicyclic structure, which can enhance binding affinity and specificity to biological targets.
Medicine: Explored for its potential therapeutic applications, including as a prodrug that can be metabolized to active compounds in the body.
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate depends on its specific application. In drug design, its rigid bicyclic structure can interact with molecular targets such as enzymes or receptors, enhancing binding affinity and specificity. The ester group can be hydrolyzed in vivo to release the active hydroxymethyl derivative, which can then exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate: Similar bicyclic structure but with an additional phenyl and azabicyclo group.
5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carbonitrile: Similar structure but with a nitrile group instead of the ester group.
Uniqueness
Tert-butyl 5-(hydroxymethyl)bicyclo[31Its rigid bicyclic structure also makes it a valuable scaffold in drug design and material science .
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-11(2,3)16-10(15)13-6-4-5-12(7-13,8-13)9-14/h14H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSOAVKZVJQFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCCC(C1)(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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